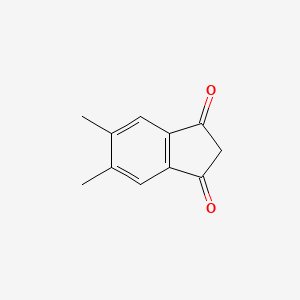

5,6-Dimethyl-1H-indene-1,3(2H)-dione

Description

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5,6-dimethylindene-1,3-dione |

InChI |

InChI=1S/C11H10O2/c1-6-3-8-9(4-7(6)2)11(13)5-10(8)12/h3-4H,5H2,1-2H3 |

InChI Key |

PBSZHPXRHKYMEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 5,6-Dimethyl-1H-indene-1,3(2H)-dione with halogenated, methoxylated, and nitro-substituted analogs:

Key Observations :

- Halogenated Derivatives (F, Cl) : Electron-withdrawing substituents increase electron affinity, making these compounds suitable for optoelectronic applications (e.g., organic photovoltaics) .

- Methoxy vs. Methyl Groups : Methoxy substituents (OCH₃) provide stronger electron-donating effects than methyl (CH₃), improving solubility in polar solvents and expanding utility in drug design .

- Nitro Derivatives: The nitro group (NO₂) significantly increases electrophilicity, enabling applications in coordination chemistry and ligand synthesis .

Preparation Methods

Reaction Sequence and Conditions

-

Friedel-Crafts Acylation : o-Xylene reacts with 3-chloropropionyl chloride in the presence of AlCl₃, forming a ketone intermediate.

-

Alkylation : The intermediate undergoes further alkylation with methylating agents (e.g., methyl iodide), introducing methyl groups at the 5- and 6-positions.

-

Nitrosation : Treatment with sodium nitrite in acidic media installs a nitroso group.

-

Hydroxylamine Elimination : Formaldehyde-mediated removal of the nitroso group yields the final diketone.

Limitations

-

Extended Reaction Time : Cumulative reaction times exceed 48 hours.

-

Solvent Complexity : Each step requires distinct solvents (e.g., dichloromethane, nitrobenzene), complicating purification.

-

Moderate Yields : Overall yields rarely surpass 40% due to side reactions during nitrosation.

Two-Step Condensation and Hydrolysis

A streamlined two-step approach, inspired by phthalate-malonate condensations, has emerged as a viable alternative. This method avoids nitrosation by leveraging decarboxylative hydrolysis.

Methodology

-

Condensation : Dimethyl phthalate reacts with dimethyl malonate in a polar aprotic solvent (e.g., DMF) under basic conditions (NaOMe), forming a diester intermediate.

-

Hydrolysis and Decarboxylation : The intermediate is treated with sulfuric acid, inducing cleavage of ester groups and spontaneous decarboxylation to yield the diketone.

Advantages

-

Reduced Steps : Eliminates nitrosation and hydroxylamine steps.

-

Higher Yields : Decarboxylation proceeds efficiently under acidic conditions.

Catalytic Friedel-Crafts Approaches

Recent patents describe single-step syntheses using hydroxyl pyruvic acid derivatives and Lewis acid catalysts. These methods exploit Friedel-Crafts reactivity to directly assemble the indene backbone.

Catalyst Systems

Case Study: AlCl₃-Catalyzed Synthesis

Combining o-xylene with methyl pyruvate in dichloroethane catalyzed by AlCl₃ at 80°C produces this compound in 68% yield within 6 hours.

Limitations

-

Catalyst Handling : Moisture-sensitive catalysts require inert conditions.

-

Byproduct Formation : Over-alkylation may occur without precise stoichiometry.

Oxidation of Indane Derivatives

Oxidative routes convert pre-functionalized indanes into diketones. While less common, these methods benefit from readily available starting materials.

Oxidizing Agents

Challenges

-

Low Efficiency : Competing overoxidation diminishes yields.

-

Cost : Noble metal catalysts (e.g., Mn) increase production costs.

Comparative Analysis and Optimization Strategies

The table below contrasts key methodologies:

Optimization Opportunities

Q & A

Q. What are the common synthetic routes for 5,6-Dimethyl-1H-indene-1,3(2H)-dione?

The compound can be synthesized via condensation reactions. For example, equimolar amounts of substituted aldehydes and 1,3-indandione derivatives are reacted in the presence of catalysts like camphorsulfonic acid (CSA) under reflux conditions. Purification often involves vacuum filtration and recrystallization using solvents such as ethanol/water mixtures . Alternative routes include acylations using phenoxyacetic acid with 1,3-indandione derivatives under catalytic conditions, yielding functionalized indene-diones .

Q. How is this compound characterized post-synthesis?

Characterization typically involves:

- Melting point determination (e.g., 271–273°C for analogous compounds) .

- Spectroscopic techniques :

Q. What safety precautions are necessary when handling this compound?

Based on structurally related indene-diones, hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, PPE (gloves, goggles), and consult safety data sheets (SDS) for spill management. First aid for inhalation involves fresh air and medical attention .

Advanced Research Questions

Q. How do substituents on the indene-dione core influence its reactivity and biological activity?

Methyl groups at the 5,6-positions enhance steric hindrance, potentially reducing electrophilic substitution but improving stability for biological assays. Comparative studies with methoxy or halogenated derivatives (e.g., 5,6-dimethoxy or 5,6-dichloro analogs) show varied antimicrobial and anticancer activities, linked to electronic effects and lipophilicity .

Q. How can crystallographic data resolve structural ambiguities in indene-dione derivatives?

Single-crystal X-ray diffraction using SHELX software can determine bond lengths, angles, and packing motifs. For example, supramolecular networks in inclusion complexes reveal hydrogen-bonding interactions critical for stability . Refinement against high-resolution data is essential for identifying tautomeric forms (diketo vs. enol) .

Q. What experimental designs are optimal for evaluating biological activity?

- In vitro assays :

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Structure-activity relationship (SAR) studies : Compare methylated vs. halogenated derivatives to correlate substituent effects with potency .

Q. How can contradictions in spectroscopic data be addressed?

Discrepancies in NMR or IR spectra may arise from solvent polarity, tautomerism, or impurities. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria .

- HPLC purification to isolate pure fractions before analysis .

- Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction conditions for higher yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.